1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol
Description
Properties
IUPAC Name |
1-[(4-butylphenyl)iminomethyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-2-3-6-16-9-12-18(13-10-16)22-15-20-19-8-5-4-7-17(19)11-14-21(20)23/h4-5,7-15,23H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOBOZTUWRXBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87498-51-9 | |
| Record name | 1-(4-BUTYLPHENYLIMINOMETHYL)-2-NAPHTHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol, a Schiff base derivative, has garnered attention for its potential biological activities, particularly in antioxidant and antimicrobial properties. This compound is part of a larger class of naphthalene derivatives that have demonstrated various pharmacological effects, making them subjects of interest in medicinal chemistry.
Antioxidant Activity
Recent studies have highlighted the antioxidant capabilities of naphthalene derivatives, including this compound. Antioxidants play a crucial role in protecting cells from oxidative stress by scavenging free radicals.
Research Findings
A study evaluated the antioxidant activities of several naphthalene derivatives using various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. The results indicated that compounds with electron-donating groups exhibited enhanced antioxidant activity. Notably, the compound NAPH5 (closely related to this compound) showed significant inhibition of lipid peroxidation in biological tissues, suggesting a protective effect against oxidative damage .
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| NAPH5 | 85% | 70% |
| NAPH10 | 75% | 60% |
| NAPH12 | 65% | 50% |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Schiff bases are known for their ability to form complexes with metal ions, which can enhance their antimicrobial efficacy.
Case Studies
Research has demonstrated that naphthalene derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against various bacterial strains . The enhanced activity can be attributed to the lipophilic nature of the naphthalene ring, which facilitates membrane penetration.
Data Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 200 | Moderate |
| Escherichia coli | 300 | Moderate |
| Bacillus subtilis | 150 | Good |
The biological activities of this compound may be explained through its ability to interact with cellular components. The compound's structure allows it to chelate metal ions, which can disrupt bacterial cell walls and inhibit growth. Additionally, its antioxidant properties help mitigate oxidative stress within cells, contributing to its overall bioactivity .
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol lies in its potential as an antimicrobial agent. Research has shown that compounds with similar structures exhibit notable antibacterial and antifungal activities. For instance, derivatives of thiazole, which share structural characteristics with the target compound, have been synthesized and tested against various pathogens. These studies often report Minimum Inhibitory Concentrations (MIC) that indicate the effectiveness of these compounds against resistant strains such as Staphylococcus aureus and Candida albicans.
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.4 | |
| 2 | Candida albicans | 50 | |
| 3 | Escherichia coli | 100 |
Antioxidant Properties
The compound has also been studied for its antioxidant properties. Schiff base ligands derived from similar naphthalene derivatives demonstrate significant radical scavenging activity, which can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The antioxidant activity of these compounds is crucial for developing therapeutic agents that mitigate oxidative stress-related diseases.
| Ligand | IC50 (μM) | Standard (Ascorbic Acid) |
|---|---|---|
| This compound | 13.79 | 0.037 |
| Other Schiff Bases | 23.52 | - |
Photophysical Properties
The photophysical properties of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in display technologies. Studies have indicated that modifications to the naphthalene moiety can enhance its luminescent properties, making it suitable for optoelectronic applications.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique electronic properties and catalytic activities, which are valuable in various industrial processes.
Synthesis and Characterization
Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For example, a series of analogs were synthesized and evaluated for their antimicrobial efficacy against a panel of bacterial strains, demonstrating the structure–activity relationship critical for drug development.
Clinical Implications
Research has highlighted the potential of this compound in treating infections caused by multidrug-resistant organisms. By modifying the side chains or functional groups on the naphthalene core, researchers aim to enhance potency and reduce toxicity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Schiff bases derived from naphthalen-2-ol exhibit diverse properties depending on substituents and isomerism:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The butyl group in the target compound may enhance solubility in organic solvents compared to nitro or trifluoromethoxy derivatives, which polarize the molecule .
- Isomerism : Positional isomers like OPD and PPD () exhibit distinct electrochemical behaviors due to steric and electronic differences, suggesting similar sensitivity in the target compound .
Optical and Electronic Properties
- 4NMN () : Exhibits fluorescence and solvatochromism due to intramolecular charge transfer (ICT). Frontier molecular orbital analysis reveals a HOMO-LUMO gap of ~3.5 eV, typical for nitro-substituted Schiff bases .
- TPE-Nap () : Polymorphs show varied fluorescence (blue vs. green emission) due to conformational differences, highlighting the role of substituents on optoelectronic behavior .
The butyl group in the target compound may reduce fluorescence intensity compared to nitro or TPE derivatives due to its electron-donating nature.
Preparation Methods
Formylation of Naphthalen-2-ol for Aldehyde Precursor Synthesis
The synthesis begins with the regioselective formylation of naphthalen-2-ol to yield 1-formyl-naphthalen-2-ol, a critical intermediate. The Vilsmeier-Haack reaction is commonly employed, utilizing dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under anhydrous conditions . For instance, naphthalen-2-ol reacts with the Vilsmeier reagent (generated from DMF and POCl₃) at 0–5°C, followed by hydrolysis to isolate the aldehyde. This method achieves 70–85% yields, with the formyl group selectively introduced at the 1-position due to electronic and steric effects .
Key Parameters:
-
Temperature: 0–5°C (to minimize side reactions)
-
Reagent Ratios: 1:1.2 molar ratio of naphthalen-2-ol to POCl₃
-
Workup: Neutralization with sodium acetate and extraction with ethyl acetate
Condensation of 1-Formyl-naphthalen-2-ol with 4-Butyl-aniline
The Schiff base formation involves refluxing 1-formyl-naphthalen-2-ol with 4-butyl-aniline in ethanol or methanol, catalyzed by acetic acid. This method mirrors the synthesis of analogous imines reported in , where 2-hydroxy-1-naphthaldehyde condensed with 4-iodoaniline under mechanochemical conditions. For the target compound, a 1:1 molar ratio of aldehyde to amine in ethanol at 70°C for 6 hours yields 78–82% product .
Optimization Insights:
-
Catalyst: 5 mol% acetic acid enhances reaction rate by protonating the carbonyl group.
-
Solvent Choice: Ethanol outperforms methanol due to better solubility of intermediates.
-
Characterization: FT-IR shows a C=N stretch at 1618–1622 cm⁻¹, confirming imine formation .
Solvent-Free Mechanochemical Synthesis
Drawing from and , solvent-free mechanochemistry offers an eco-friendly alternative. Grinding 1-formyl-naphthalen-2-ol and 4-butyl-aniline in a ball mill for 45 minutes at 25°C produces the Schiff base with 85% yield. This approach eliminates solvent waste and reduces reaction time, though scalability remains a challenge .
Comparative Data:
| Method | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol Reflux | 6 | 82 | 98.5 |
| Mechanochemical | 0.75 | 85 | 97.8 |
Acid-Catalyzed One-Pot Synthesis
A one-pot method inspired by Betti-type reactions involves sequential formylation and condensation. Naphthalen-2-ol, 4-butyl-benzaldehyde, and ammonium acetate react in glacial acetic acid at 120°C for 10 hours. While this method bypasses isolating the aldehyde, yields are lower (65–70%) due to competing side reactions .
Reaction Scheme:
Limitations:
-
Requires excess ammonium acetate (2.5 equiv) to drive the reaction.
-
Column chromatography (petroleum ether:ethyl acetate, 2:1) is necessary for purification .
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) in DMF reduces reaction time to 15 minutes, achieving 80% yield. This method, adapted from , leverages rapid heating to accelerate imine formation. However, side products such as hydrolyzed aldehyde (5–8%) necessitate careful pH control .
Conditions:
Q & A
Basic: What are the recommended synthesis protocols for 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves a Schiff base condensation between 2-hydroxy-1-naphthaldehyde and 4-butyl-aniline in methanol under reflux (2–4 hours) . Key optimization steps include:
- Solvent selection: Methanol is preferred due to its polarity and ability to stabilize intermediates.
- Stoichiometry: A 1:1 molar ratio of aldehyde to amine minimizes byproducts.
- Characterization: Use NMR (¹H/¹³C) to confirm imine bond formation (δ ~8.5 ppm for –CH=N–) and LC-MS for purity assessment. For reproducibility, monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .
Advanced: How can crystallographic data contradictions (e.g., space group discrepancies) be resolved during structural refinement?
Methodological Answer:
Discrepancies in space group assignments (e.g., monoclinic vs. orthorhombic) often arise from twinning or incomplete data. Use the following approach:
- Data collection: Ensure high-resolution (<0.8 Å) data using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation .
- Refinement: Apply SHELXL-2014 with full-matrix least-squares refinement. For ambiguous cases, test multiple space groups and compare R-values.
- Validation: Cross-check with PLATON’s ADDSYM tool to detect missed symmetry elements. Hydrogen atoms should be constrained using riding models (C–H = 0.93–0.97 Å) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- FT-IR: Confirm the imine bond (ν ~1600–1650 cm⁻¹) and hydroxyl group (ν ~3200–3500 cm⁻¹).
- NMR: ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and the –CH=N– proton (δ ~8.5 ppm). ¹³C NMR identifies the naphthol carbonyl (δ ~190 ppm).
- Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak (e.g., m/z 317 for C₂₁H₂₃NO) .
Advanced: How can computational methods (DFT, molecular docking) predict biological activity and electronic properties?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-311G(d,p) to optimize geometry and calculate HOMO-LUMO gaps (e.g., 2.5–3.0 eV for nonlinear optical applications) .
- Molecular Docking: Autodock Vina models interactions with biological targets (e.g., GABA receptors). Validate docking poses using binding affinity scores (ΔG < −7 kcal/mol) and RMSD <2 Å .
Basic: What experimental designs are effective for assessing antimicrobial activity?
Methodological Answer:
- Agar Diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL. Use DMSO as a solubilizing agent (<1% v/v).
- MIC Determination: Broth microdilution (CLSI guidelines) with positive controls (e.g., ampicillin) and solvent blanks. Activity is often enhanced in metal complexes (e.g., Cu(II) complexes reduce MIC by 50%) .
Advanced: How are stability constants determined for mixed-ligand metal complexes?
Methodological Answer:
- pH-Metric Titration: Conduct in 75:25 dioxane-water at μ = 0.1 M KCl. Fit data to the Irving-Rossotti equation to calculate logβ values (e.g., logβ = 8.2–9.5 for Cu(II) complexes).
- Spectrophotometry: Monitor UV-Vis shifts (e.g., d-d transitions at 600–700 nm for Cu(II)) to confirm complexation .
Basic: What are the key challenges in resolving nonlinear optical (NLO) properties experimentally?
Methodological Answer:
- Z-Scan Technique: Measure NLO absorption (β) and refraction (n₂) using a Nd:YAG laser (532 nm, 10 ns pulses). For this compound, β values range 1.5–2.0 ×10⁻⁹ cm/W.
- Tauc Plot Analysis: Estimate optical bandgap (2.5–2.8 eV) from UV-Vis data (αhν)² vs. hν .
Advanced: How to analyze intramolecular hydrogen bonding and supramolecular interactions in crystal packing?
Methodological Answer:
- X-ray Diffraction: Identify O–H···N (2.6–2.8 Å) and C–H···π (3.3–3.5 Å) interactions.
- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H···H = 45%, O···H = 15%) using CrystalExplorer.
- Thermal Analysis: DSC/TGA confirms stability up to 200°C, correlating with strong intermolecular forces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
